N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethanesulfonyl group, a fluorophenyl group, and a furan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, ethanesulfonyl, fluorophenyl, and furan groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or as a starting point for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)-5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H22ClFN4O4S |
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Molecular Weight |
529.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-ethylsulfonyl-5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-20-10-8-18(26)9-11-20)31(16-21-7-4-12-35-21)15-17-5-3-6-19(27)13-17/h3-14H,2,15-16H2,1H3,(H,29,32) |
InChI Key |
BGKXQNDYDDFVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)N(CC3=CC(=CC=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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